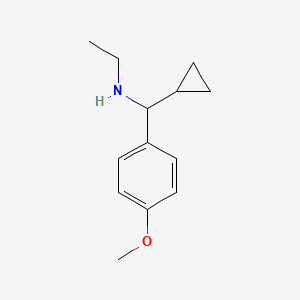
N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine is an organic compound with a complex structure that includes a cyclopropyl group, a methoxyphenyl group, and an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine typically involves multiple steps. One common method starts with the preparation of the cyclopropyl(4-methoxyphenyl)methanol intermediate. This intermediate can be synthesized through a Grignard reaction between cyclopropylmagnesium bromide and 4-methoxybenzaldehyde. The resulting alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr3).
In the next step, the bromide is reacted with ethanamine under basic conditions to form this compound. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines or alkanes
Substitution: N-substituted ethanamines
Aplicaciones Científicas De Investigación
N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-4-methoxybenzylamine
- N-(4-methoxybenzyl)ethanamine
- N-(cyclopropylmethyl)ethanamine
Uniqueness
N-(cyclopropyl(4-methoxyphenyl)methyl)ethanamine is unique due to the presence of both a cyclopropyl group and a methoxyphenyl group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
N-[cyclopropyl-(4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H19NO/c1-3-14-13(10-4-5-10)11-6-8-12(15-2)9-7-11/h6-10,13-14H,3-5H2,1-2H3 |
Clave InChI |
IUIIFOPNXBTFBC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C1CC1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)

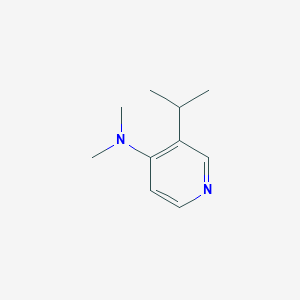

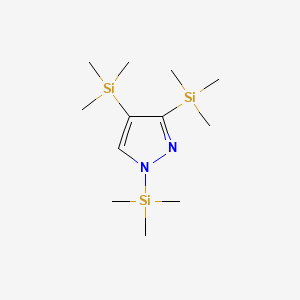
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
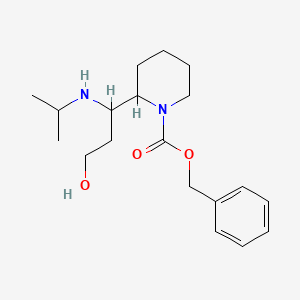
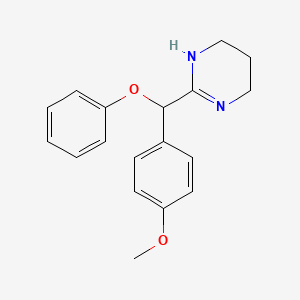
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)

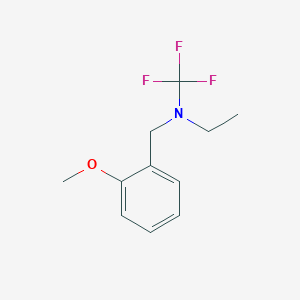
![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
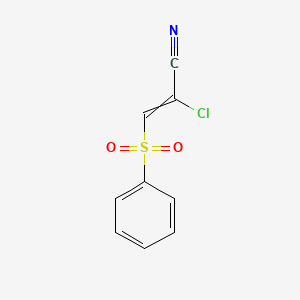
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)
